

# BK-1361: A Potent Peptide Inhibitor of ADAM8 Function

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane metalloprotease that plays a crucial role in various pathological processes, including cancer progression, inflammation, and neurodegenerative diseases.[1][2] Its involvement in tumor cell invasion, migration, and angiogenesis has positioned it as a promising therapeutic target.[3][4] BK-1361 is a peptidomimetic inhibitor designed to specifically target ADAM8, offering a potential therapeutic avenue for ADAM8-driven pathologies.[5][6] This technical guide provides a comprehensive overview of BK-1361, including its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

## **Mechanism of Action**

BK-1361 is a cyclic peptide that was designed based on the structural modeling of the disintegrin domain of ADAM8.[5][7] Unlike inhibitors that target the catalytic site of the metalloproteinase domain, BK-1361 functions by preventing the multimerization of ADAM8 on the cell surface.[5][8] This multimerization is a prerequisite for its biological activity, including its proteolytic and non-proteolytic functions.[3][5] By binding to the disintegrin domain, BK-1361 allosterically inhibits ADAM8, preventing its association with other ADAM8 molecules and its interaction with binding partners like  $\beta$ 1-integrin.[5][9] This disruption of ADAM8 function leads to a reduction in downstream signaling pathways that promote cell invasion and migration, such as the ERK1/2 and MMP pathways.[5][6]



# **Quantitative Data**

The inhibitory potency and selectivity of BK-1361 have been quantified in various assays. The following tables summarize the key quantitative data available for this peptide inhibitor.

| Inhibitory Activity of BK-1361          |                              |
|-----------------------------------------|------------------------------|
| Parameter                               | Value                        |
| IC50 for ADAM8 autocatalytic activation | 120 ± 19 nM[5]               |
| IC50 for ADAM8-dependent sCD23 shedding | 182 ± 23 nM[5]               |
|                                         |                              |
| Selectivity of BK-1361                  |                              |
| Protease                                | Inhibition at 10 μM          |
| ADAM9                                   | No significant inhibition[5] |
| ADAM10                                  | No significant inhibition[5] |
| ADAM12                                  | No significant inhibition[5] |
| ADAM17                                  | No significant inhibition[5] |
| MMP-2                                   | No significant inhibition[5] |
| MMP-9                                   | No significant inhibition[5] |
| MMP-14                                  | No significant inhibition[5] |

# **Signaling Pathways**

ADAM8 exerts its pro-tumorigenic effects through both its proteolytic and non-proteolytic functions, which involve the activation of specific signaling cascades. BK-1361, by inhibiting ADAM8 multimerization, effectively blocks these downstream pathways.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. portlandpress.com [portlandpress.com]
- 2. What are ADAM8 antagonists and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM8 as a drug target in Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM8 as a drug target in pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BK-1361: A Potent Peptide Inhibitor of ADAM8
   Function]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b11930368#bk-1361-peptide-inhibitor-of-adam8-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com